Home > Products > Screening Compounds P47396 > 6-(amino(phenyl)methyl)pyridin-2(1H)-one
6-(amino(phenyl)methyl)pyridin-2(1H)-one - 140372-87-8

6-(amino(phenyl)methyl)pyridin-2(1H)-one

Catalog Number: EVT-2925545
CAS Number: 140372-87-8
Molecular Formula: C12H12N2O
Molecular Weight: 200.241
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although the synthesis of the exact compound "6-(amino(phenyl)methyl)pyridin-2(1H)-one" was not described in the provided papers, a closely related compound, 6-amino-substituted pyridin-2(1H)-one, was synthesized using a highly efficient and regioselective method []. This method involves the in situ generation of propiolic acid chloride, which is then reacted with acyclic β-keto N,S-acetals to form the pyridin-2(1H)-one core. Subsequent substitution reactions with various amines can be employed to introduce the desired amine substituent at the 6-position.

Molecular Structure Analysis

For example, the crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one) [] reveals a planar pyridin-2(1H)-one ring system. Similarly, the crystal structure of (6R,10R,14E)-6-amino-12-ethylidene-8-methyl-6,7,10,12-tetrahydro-6,10-methanocycloocta[b]pyridin-2(1H)-one monohydrate [] also shows a planar pyridin-2(1H)-one ring.

Chemical Reactions Analysis
  • Metal-Catalyzed Coupling Reactions: 3-Amino-1-methyl-1H-pyridin-2-one (AMP) can act as an efficient bidentate N,O-directing group in palladium-catalyzed C(sp2)-H arylation and methylation reactions, leading to the synthesis of diverse pyridone derivatives [].

Mechanism of Action

For example, GDC-0994 (an (S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one derivative) functions as a potent and selective inhibitor of Extracellular Signal-Regulated Kinases 1/2 (ERK1/2) []. This inhibition occurs through the targeting of multiple nodes within the RAS/RAF/MEK/ERK signaling cascade, ultimately hindering the pathway's activation and downstream effects.

Similarly, perampanel, a 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile derivative [], acts as a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor. By binding to a distinct site from the glutamate binding site, perampanel prevents the activation of AMPA receptors, effectively modulating glutamatergic neurotransmission.

Applications
  • Anticancer Agents: Several pyridin-2(1H)-one derivatives have demonstrated promising anticancer activity. For instance, (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994) is currently undergoing clinical development as an ERK1/2 inhibitor for cancer treatment [].

  • Anti-fibrosis Agents: Pyridin-2(1H)-one derivatives have also shown potential for treating fibrotic diseases. Their anti-fibrotic effects are often evaluated using NIH3T3 cell viability assays [].

  • Antimicrobial Agents: Many substituted pyridin-2(1H)-one derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. These compounds often exhibit moderate to potent activity and hold promise for developing novel antimicrobial drugs [, , , , , , ].

  • Anti-inflammatory Agents: Certain pyridin-2(1H)-one derivatives possess anti-inflammatory properties, making them potential candidates for developing new anti-inflammatory drugs. Their efficacy is often assessed using models like the phenylquinone writhing test in mice and the acetic acid writhing test in rats [].

  • Antiviral Agents: Some pyridin-2(1H)-one derivatives have been identified as potential antiviral agents, particularly against HIV-1. For example, 3-[[(4,7-dimethylbenzoxazol-2-yl)methyl]-amino]-5-ethyl-6-methylpyridin-2(1H)-one (L-697,639) and its 4,7-dichloro analogue (L-697,661) demonstrated potent inhibition of HIV-1 reverse transcriptase and viral spread in cell culture [, ].

  • Anticonvulsant Agents: Research has shown that certain pyridin-2(1H)-one derivatives possess anticonvulsant activity [].

  • Antioxidant Agents: Pyridin-2(1H)-one derivatives have also been investigated for their antioxidant properties. Their ability to scavenge free radicals and inhibit nitric oxide production makes them potential candidates for mitigating oxidative stress-related conditions [].

1-((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)pyridin-2(1H)-one Derivatives

  • Compound Description: This group of compounds represents a novel class of 1‐((1‐phenyl‐1H‐1,2,3‐triazol‐4‐yl)methyl)pyridin‐2(1H)‐one derivatives. These were synthesized through a multi-step process starting with 2-hydroxynicotinic acid. The process involved modifying the carboxylic acid group, incorporating a propargyl group, synthesizing organic azides, and finally, utilizing click cycloaddition reactions to achieve the target molecules [].
  • Relevance: These derivatives share a core pyridin-2(1H)-one structure with 6-(amino(phenyl)methyl)pyridin-2(1H)-one. The primary difference lies in the substitution at the 6-position of the pyridinone ring. While the target compound has an amino(phenyl)methyl group, these derivatives feature a (1‐phenyl‐1H‐1,2,3‐triazol‐4‐yl)methyl group at that position. This makes them structurally related through their common pyridinone core and similar substitution patterns. []

(6R,10R,14E)-6-Amino-12-ethylidene-8-methyl-6,7,10,12-tetrahydro-6,10-methanocycloocta[b]pyridin-2(1H)-one monohydrate

  • Compound Description: This compound is a complex, polycyclic molecule incorporating a pyridin-2(1H)-one moiety within its structure. The crystal structure of this compound has been characterized and reveals an extensive network of hydrogen bonds facilitated by the presence of water molecules [].
  • Relevance: The presence of the pyridin-2(1H)-one moiety directly relates this compound to 6-(amino(phenyl)methyl)pyridin-2(1H)-one. Despite the significant structural differences due to the fused ring systems in this compound, the shared pyridinone core establishes their structural relation. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is a small molecule inhibitor with high selectivity for ERK kinase activity. It has been identified as a potential therapeutic agent for cancers driven by the RAS/RAF/MEK/ERK signaling pathway. Its oral bioavailability and promising preclinical data led to its advancement into early clinical development [].
  • Relevance: GDC-0994 contains a pyridin-2(1H)-one core structure, making it structurally analogous to 6-(amino(phenyl)methyl)pyridin-2(1H)-one. The presence of this shared core motif, even with different substitutions, highlights their structural relationship. []

3-Amino-6-methyl-4-(2-thienyl)pyridin-2(1H)-one

  • Compound Description: This compound serves as a starting material for synthesizing thieno[3,2-c][1,7]naphthyridine derivatives []. Its reaction with aromatic aldehydes under specific conditions leads to the formation of these novel heterocyclic compounds.
  • Relevance: Although this compound differs significantly from 6-(amino(phenyl)methyl)pyridin-2(1H)-one in its overall structure, both share a common pyridin-2(1H)-one unit. This shared core structure, despite the different substitutions and lack of a phenyl ring directly attached to the pyridinone in 3-amino-6-methyl-4-(2-thienyl)pyridin-2(1H)-one, establishes a structural connection between them. []

(Z)-1-(((2-((E)-(2-Hydroxy-6-methoxybenzylidene)amino)phenyl)amino)methylene)naphthalen-2(1H)-one

  • Compound Description: This compound is an unsymmetrical salen-type Schiff base ligand. It forms complexes with various metal ions, including Zn(II), Cu(II), Co(II), Mn(II), and Fe(III) []. These complexes have been investigated for their potential antimicrobial and anticancer activities.
  • Relevance: While structurally distinct from 6-(amino(phenyl)methyl)pyridin-2(1H)-one, this compound exhibits a similar arrangement of a carbonyl group and a nitrogen atom, both capable of acting as binding sites for metal ions. This shared feature in their structures, despite the significant differences in their overall frameworks, establishes a connection between them in the context of metal coordination chemistry. []

3-Substituted-4-Hydroxy-2-oxo-1-phenyl/methylquinolin-2-(1H)-one Derivatives

  • Compound Description: These derivatives belong to the quinolin-2(1H)-one class of compounds. They were synthesized and characterized for their potential as analgesic agents. Docking studies suggested their interaction with the human GRIK1 domain, a target associated with pain perception [].
  • Relevance: The 3-substituted-4-hydroxy-2-oxo-1-phenyl/methylquinolin-2-(1H)-one derivatives share a close structural resemblance to 6-(amino(phenyl)methyl)pyridin-2(1H)-one. Both belong to the broader family of N-containing heterocyclic compounds featuring a carbonyl group adjacent to the nitrogen atom. This structural similarity, despite the difference in ring size (six-membered pyridinone vs. fused six-membered quinolinone), makes them related compounds. []
  • Compound Description: This compound is an azo dye ligand that forms complexes with cobalt(II) and copper(II) ions []. These complexes have been studied for their DNA binding affinity, DNA cleavage ability, and antibacterial activity.
  • Relevance: While structurally different from 6-(amino(phenyl)methyl)pyridin-2(1H)-one, the presence of a pyridine ring and a potential metal-binding site (through the azo group and the hydroxyl group) makes it a related compound. The metal complexes of both compounds might exhibit interesting biological activities. []

2-Amino/2(1H)one/2(1H)thione-4-{4'-[(4'''-chlorophenyl)(phenyl)methylamino]-phenyl}-6-arylpyrimidines

  • Compound Description: This series of compounds features a pyrimidine core with various substitutions at the 2-, 4-, and 6-positions. Their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, has been evaluated [].
  • Relevance: Despite the difference in the core heterocycle (pyrimidine vs. pyridine), these compounds share some structural similarities with 6-(amino(phenyl)methyl)pyridin-2(1H)-one. They both possess an amino group linked to a phenyl ring, which is further attached to the core heterocycle. This structural feature, along with their common focus on biological activities, makes them relevant to the target compound. []

Pirfenidone (5-Methyl-1-phenyl-1H-pyridin-2-one)

  • Compound Description: Pirfenidone is a pharmaceutical drug approved for treating idiopathic pulmonary fibrosis (IPF) in Europe and Japan. Its crystal structure, determined from toluene-derived crystals, revealed key features of this API [].
  • Relevance: Pirfenidone shares the same pyridin-2(1H)-one core as 6-(amino(phenyl)methyl)pyridin-2(1H)-one, with both having a phenyl group attached to the nitrogen atom of the ring. This structural similarity, even with a different substitution at the 6-position in the target compound, clearly categorizes them as related compounds. []

3-Amino-1-methyl-1H-pyridin-2-one (AMP)

  • Compound Description: AMP is a versatile compound used as an efficient bidentate N,O-directing group (DG) in palladium-catalyzed C-H activation reactions for synthesizing diverse pyridone derivatives []. This DG strategy facilitates late-stage functionalization, offering a valuable tool in organic synthesis.
  • Relevance: Both AMP and 6-(amino(phenyl)methyl)pyridin-2(1H)-one share the core structure of a pyridin-2(1H)-one ring. The presence of an amino group at the 3-position in AMP and a structurally similar amino(phenyl)methyl group at the 6-position in 6-(amino(phenyl)methyl)pyridin-2(1H)-one makes them structurally related despite the variations in substitution. []

4-Hydroxy-3-(1-hydroxy-2-(substituted amino)ethyl)-1-phenyl/methylquinolin-2(1H)-one

  • Compound Description: These compounds are quinolin-2(1H)-one derivatives synthesized and evaluated for their anticancer activity. Their cytotoxicity was assessed against the MDA-MB cell line using the MTT assay [].
  • Relevance: Similar to the target compound, these compounds also belong to the N-containing heterocyclic family. While the target compound is a pyridinone, these are quinolinones with variations in substitutions. The presence of a phenyl/methyl group at position 1 and variations in the amino group at position 3 in these quinolinones relates them structurally to 6-(amino(phenyl)methyl)pyridin-2(1H)-one with its amino(phenyl)methyl substituent at position 6. []

4-(4-Substituted phenyl)-5,6-Disubstituted-1-(4-substituted phenylthiazol-2-yl)pyridin-2(1H)-one

  • Compound Description: This series of compounds, incorporating a thiazole ring linked to a pyridinone core, has been synthesized and characterized. Their biological activities, particularly their antibacterial properties, are of interest [].
  • Relevance: The presence of the central pyridin-2(1H)-one core in these compounds directly relates them to 6-(amino(phenyl)methyl)pyridin-2(1H)-one. Despite the presence of a thiazole ring and various substitutions at different positions, the shared core structure highlights their structural relationship. []

(Z)-1-(3-Fluorobenzyl)-5-((3-fluorobenzylimino)(2-hydroxy-4-methoxyphenyl)methyl)pyridin-2(1H)-one

  • Compound Description: This compound features a pyridin-2(1H)-one ring substituted with various groups, including a fluorobenzyl group and a methoxyphenyl group. It has shown promising antiviral activity against the hepatitis B virus (HBV) [].
  • Relevance: This compound shares the pyridin-2(1H)-one core with 6-(amino(phenyl)methyl)pyridin-2(1H)-one, making them structurally related. Although the substitution patterns differ significantly, the presence of this common structural motif highlights their relation within the broader family of pyridinone derivatives. []

4-(2-(4-Chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735)

  • Compound Description: BMS-695735 is a potent, orally active inhibitor of the insulin-like growth factor-1 receptor kinase. It exhibits broad-spectrum antitumor activity in vivo and has shown promise in preclinical models. This compound represents an improvement over its predecessor, BMS-536924, due to its enhanced ADME properties and lower risk of drug-drug interactions [].
  • Relevance: BMS-695735 incorporates a pyridin-2(1H)-one core within its structure, directly linking it to 6-(amino(phenyl)methyl)pyridin-2(1H)-one. Despite having a significantly more complex structure overall, the shared presence of this core structural element highlights a connection between the two compounds. []

2-((3-Cyano-4-(3,4-dichlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyridin-2-yl)amino)-N-(5-(substituted)-(6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl)acetamide Derivatives

  • Compound Description: This series of compounds, incorporating oxadiazole and pyridine rings linked to a tetrahydropyrimidine core, was synthesized using microwave irradiation. Their antimicrobial and antituberculosis activities were evaluated [].
  • Relevance: The presence of a pyridine ring within these complex structures provides a link to 6-(amino(phenyl)methyl)pyridin-2(1H)-one, even though the overall structures differ significantly. Both compounds belong to the broader class of nitrogen-containing heterocyclic compounds. []

[(5-Hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl]propanedinitriles

  • Compound Description: This group of compounds, incorporating a pyrazole ring, was synthesized using ZnFe2O4 nanoparticles as a catalyst. This synthetic method was highlighted for its efficiency and environmentally benign nature [].
  • Relevance: These compounds, despite significant structural differences, are related to 6-(amino(phenyl)methyl)pyridin-2(1H)-one through their shared use of a phenylmethyl substituent. This structural motif, even in the context of different core heterocycles (pyrazole vs. pyridine), provides a point of comparison. []

1-[(2-Chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one

  • Compound Description: This compound features a pyridin-2(1H)-one ring directly linked to a chloro-substituted quinoline moiety. Its crystal structure has been determined, revealing key structural features [].
  • Relevance: This compound possesses the same pyridin-2(1H)-one core as 6-(amino(phenyl)methyl)pyridin-2(1H)-one. This structural commonality, despite the absence of a phenyl group directly attached to the pyridinone ring in 1-[(2-chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one, establishes a direct link between the two molecules. []

1-Phenyl-5-((m-tolylamino)methyl)pyridin-2(1H)-one (22)

  • Compound Description: This compound is a pyridin-2(1H)-one derivative exhibiting anti-cancer activity against the A549 cell line. It shows selectivity towards cancer cells and acts by inhibiting translation initiation, specifically by suppressing eIF3a [].
  • Relevance: Both compound 22 and 6-(amino(phenyl)methyl)pyridin-2(1H)-one share a central pyridin-2(1H)-one ring. Despite the variation in substituents at the 5-position in compound 22 compared to the 6-position in 6-(amino(phenyl)methyl)pyridin-2(1H)-one, the presence of an amino group linked via a methylene bridge to the pyridinone ring in both makes them structurally related. []
  • Compound Description: These two series of quinolin-2(1H)-one derivatives were synthesized as potential anticancer agents. Their in vitro anticancer activity was tested against K562 and Hep 3b cell lines using the MTT assay [].
  • Relevance: These compounds share a structural resemblance to 6-(amino(phenyl)methyl)pyridin-2(1H)-one. Both belong to the N-containing heterocyclic compounds family, with the former being quinolinones and the latter a pyridinone. The presence of a phenyl/methyl group at position 1 and variations in the imino group at position 3 in these quinolinones relate them structurally to 6-(amino(phenyl)methyl)pyridin-2(1H)-one with its amino(phenyl)methyl substituent. []

6-Amino-substituted pyridin-2(1H)-ones

  • Compound Description: This general class of compounds features a pyridin-2(1H)-one core with an amino group at the 6-position. A regioselective and efficient synthetic method utilizing in situ generated propiolic acid chloride for their synthesis has been reported [].
  • Relevance: These compounds are directly related to 6-(amino(phenyl)methyl)pyridin-2(1H)-one, sharing the same pyridin-2(1H)-one core and an amino group at the 6-position. The key structural difference lies in the substitution on the amino group. While the target compound has both a phenyl and a methyl group attached to the amino nitrogen, these analogs have various other substituents, highlighting the potential diversity within this compound class. []

4-Phenyl-6-methyl-5-[(2'-Substituted-phenyl)-1,3,4-oxadiazole)]-3,4-dihydropyrimidin-2(1H)-one Derivatives

  • Relevance: Despite having a dihydropyrimidine core, these compounds are relevant to 6-(amino(phenyl)methyl)pyridin-2(1H)-one due to their shared focus on exploring biological activities within heterocyclic systems. []

6-(3-Substituted-acryloyl)-5-(1-pyrrolyl)-4-methyl-2-phenylthieno[2,3-d]pyrimidines, 6-[3-Cyano-2-ethoxy-4-(4-substituted-phenyl)-pyridin-6-yl]-5-(1-pyrrolyl)-4-methyl-2-phenylthieno[2,3-d]pyrimidines, 6-(3-Cyano-1,2-dihydro-4-substituted-2-oxopyridin-6-yl)-5-(1-pyrrolyl)-4-methyl-2-phenylthieno[2,3-d]pyrimidines, and 6-(3-Substituted-amido-4-substituted-pyran-2-on-6-yl)-5-(1-pyrrolyl)-4-methyl-2-phenylthieno[2,3-d]pyrimidines

  • Compound Description: These four classes of compounds represent a diverse set of structures derived from the same starting material, 6-acetyl-5-(1-pyrrolyl)-4-methyl-2-phenylthieno[2,3-d]pyrimidine. They were synthesized through reactions with various reagents, including arylaldehydes, arylmethylidenemalononitriles, cyanoacetamide, and N-acylglycines [].
  • Relevance: Despite the absence of a pyridin-2(1H)-one core, the inclusion of a pyridine ring in the structures of 6-[3-cyano-2-ethoxy-4-(4-substituted-phenyl)-pyridin-6-yl]-5-(1-pyrrolyl)-4-methyl-2-phenylthieno[2,3-d]pyrimidines and 6-(3-cyano-1,2-dihydro-4-substituted-2-oxopyridin-6-yl)-5-(1-pyrrolyl)-4-methyl-2-phenylthieno[2,3-d]pyrimidines makes them distantly related to 6-(amino(phenyl)methyl)pyridin-2(1H)-one. This highlights the significance of exploring various heterocyclic scaffolds in medicinal chemistry. []

5-Acetyl-6-methyl-4-phenyl-1-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-2(1H)-one

  • Compound Description: This compound, containing a dihydropyrimidinone core, has been structurally characterized using X-ray crystallography. Analysis of its crystal structure revealed key conformational details and intermolecular interactions, such as hydrogen bonding [].
  • Relevance: Though structurally different from 6-(amino(phenyl)methyl)pyridin-2(1H)-one, 5-acetyl-6-methyl-4-phenyl-1-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-2(1H)-one belongs to the same broad category of heterocyclic compounds containing nitrogen and carbonyl functionalities. []

2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (Perampanel)

  • Compound Description: Perampanel, marketed under the brand name Fycompa, is a medication used to treat epilepsy. It functions as a non-competitive antagonist of AMPA receptors, a type of glutamate receptor in the brain [].
  • Relevance: Perampanel and 6-(amino(phenyl)methyl)pyridin-2(1H)-one are directly related, sharing the central pyridin-2(1H)-one core and a phenyl group directly attached to the nitrogen atom of this ring. The key difference lies in the presence of a complex substituent at the 3-position in perampanel compared to the 6-position in 6-(amino(phenyl)methyl)pyridin-2(1H)-one. []

5-Chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde and (Z)-4-[(Cyclohexylamino)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • Compound Description: 5-Chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde and (Z)-4-[(cyclohexylamino)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one are two distinct compounds derived from reactions of substituted pyrazole-4-carbaldehydes with cyclohexylamine. Their structural features and intermolecular interactions have been analyzed using X-ray crystallography [].
  • Relevance: While structurally distinct from 6-(amino(phenyl)methyl)pyridin-2(1H)-one, both 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde and (Z)-4-[(cyclohexylamino)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one are relevant in the broader context of exploring chemical reactions and structural features within a range of nitrogen-containing heterocyclic compounds. []

5-(Methoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

  • Compound Description: This compound is the product of the Biginelli reaction, a multicomponent reaction that is widely used in organic synthesis to produce dihydropyrimidinones []. It serves as a valuable building block in medicinal chemistry.
  • Relevance: Although structurally different from 6-(amino(phenyl)methyl)pyridin-2(1H)-one, 5-(methoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one belongs to the same broad category of heterocyclic compounds containing nitrogen and carbonyl functionalities. []

Properties

CAS Number

140372-87-8

Product Name

6-(amino(phenyl)methyl)pyridin-2(1H)-one

IUPAC Name

6-[amino(phenyl)methyl]-1H-pyridin-2-one

Molecular Formula

C12H12N2O

Molecular Weight

200.241

InChI

InChI=1S/C12H12N2O/c13-12(9-5-2-1-3-6-9)10-7-4-8-11(15)14-10/h1-8,12H,13H2,(H,14,15)

InChI Key

VWAAALJNGHUMGC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC(=O)N2)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.